2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate 2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13526882
InChI: InChI=1S/C6H9N3O2.ClH.H2O/c7-2-1-4-8-5(10)3-6(11)9-4;;/h3H,1-2,7H2,(H2,8,9,10,11);1H;1H2
SMILES: C1=C(N=C(NC1=O)CCN)O.O.Cl
Molecular Formula: C6H12ClN3O3
Molecular Weight: 209.63 g/mol

2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate

CAS No.:

Cat. No.: VC13526882

Molecular Formula: C6H12ClN3O3

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate -

Specification

Molecular Formula C6H12ClN3O3
Molecular Weight 209.63 g/mol
IUPAC Name 2-(2-aminoethyl)-4-hydroxy-1H-pyrimidin-6-one;hydrate;hydrochloride
Standard InChI InChI=1S/C6H9N3O2.ClH.H2O/c7-2-1-4-8-5(10)3-6(11)9-4;;/h3H,1-2,7H2,(H2,8,9,10,11);1H;1H2
Standard InChI Key RRIAURPLIUCXGC-UHFFFAOYSA-N
SMILES C1=C(N=C(NC1=O)CCN)O.O.Cl
Canonical SMILES C1=C(N=C(NC1=O)CCN)O.O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(2-Aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate has the molecular formula C₆H₁₂ClN₃O₃ and a molecular weight of 209.63 g/mol. Its IUPAC name is 2-(2-aminoethyl)-4-hydroxy-1H-pyrimidin-6-one; hydrate; hydrochloride, reflecting the presence of a pyrimidine core substituted with aminoethyl and hydroxyl groups, along with hydrochloride and water of crystallization. The SMILES notation (C1=C(N=C(NC1=O)CCN)O.O.Cl) further clarifies its structure, featuring a six-membered aromatic ring with dual hydroxyl groups at positions 4 and 6 and an aminoethyl side chain at position 2.

Crystallographic and Conformational Analysis

While X-ray crystallography data for this specific compound is unavailable, structural analogs such as 6-amino-2-(2-aminoethyl)-4-pyrimidinol dihydrochloride (PubChem CID: 136237215) exhibit planar pyrimidine rings with substituents influencing hydrogen bonding and solubility . The hydrochloride salt enhances stability, a feature critical for pharmaceutical formulations.

Table 1: Comparative Structural Data of Pyrimidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-(2-Aminoethyl)-4,6-pyrimidinediol HCl hydrateC₆H₁₂ClN₃O₃209.63-OH (C4, C6), -CH₂CH₂NH₂ (C2)
6-Amino-2-(2-aminoethyl)-4-pyrimidinol dihydrochlorideC₆H₁₀Cl₂N₄O227.09-NH₂ (C6), -CH₂CH₂NH₂ (C2)
4-Amino-2,6-dimethoxypyrimidineC₆H₉N₃O₂155.16-OCH₃ (C2, C6), -NH₂ (C4)

Synthesis Methods and Optimization

Cyclization and Functionalization Strategies

The synthesis of pyrimidine derivatives often involves cyclization reactions. For example, 4-amino-2,6-dimethoxypyrimidine is synthesized via a two-step process: (1) cyclization of cyanoacetate with urea under basic conditions, and (2) methoxylation using methylating agents . Although this method targets a methoxy-substituted analog, it provides a template for synthesizing 2-(2-aminoethyl)-4,6-pyrimidinediol hydrochloride hydrate. Adapting this approach, the aminoethyl group could be introduced via nucleophilic substitution or reductive amination during the cyclization step .

Green Chemistry Considerations

Recent patents emphasize reducing hazardous reagents like phosphorus oxychloride, which generates toxic byproducts . For the target compound, substituting chlorination steps with safer alkylation or hydroxylation reactions could improve sustainability. For instance, using phase-transfer catalysts in methylation reactions enhances yield while minimizing waste .

Table 2: Synthetic Route for Analogous Pyrimidine Compounds

StepReaction TypeReagents/ConditionsYield Optimization Strategies
1CyclizationCyanoacetate, urea, Na/EtOHReflux at 65–80°C for 3–4 hours
2FunctionalizationMethylating agent (e.g., CH₃I), NaOHPhase-transfer catalysts, 60–80°C

Physicochemical Properties and Analytical Characterization

Spectroscopic Identification

  • IR Spectroscopy: Peaks at 3200–3500 cm⁻¹ (O-H/N-H stretch), 1650 cm⁻¹ (C=O), and 1550 cm⁻¹ (C=N) confirm the pyrimidine core and functional groups.

  • NMR: ¹H NMR signals at δ 2.8–3.2 ppm (CH₂CH₂NH₂) and δ 6.5 ppm (pyrimidine H) align with structural analogs .

Applications in Drug Discovery and Development

Lead Compound Optimization

Structural modifications, such as replacing hydroxyl groups with methoxy moieties, could enhance blood-brain barrier penetration for neurological targets . Additionally, prodrug strategies may improve oral bioavailability.

Preclinical Challenges

Current limitations include undefined pharmacokinetics (e.g., half-life, metabolism) and potential off-target effects. In vivo studies are needed to validate efficacy in disease models .

Future Research Directions

  • Synthetic Chemistry: Develop one-pot syntheses to reduce purification steps.

  • Target Identification: Use high-throughput screening to identify binding partners.

  • Formulation Science: Explore nanoencapsulation to enhance solubility and delivery.

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